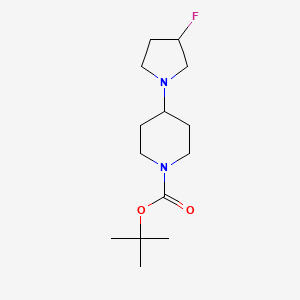
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is a chiral organic compound with a tetrahydropyran ring structure. This compound is characterized by the presence of a bromine atom at the 4th position and a phenyl group at the 2nd position of the tetrahydropyran ring. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as a tetrahydropyran derivative and a brominating agent.
Bromination: The bromination reaction is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions are carefully controlled to ensure selective bromination at the 4th position.
Phenylation: The introduction of the phenyl group at the 2nd position can be achieved through a Grignard reaction or a similar organometallic coupling reaction. This step involves the reaction of a phenylmagnesium bromide with the brominated tetrahydropyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. The process is scaled up to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at specific positions.
Reduction Reactions: Reduction of the compound can lead to the formation of different tetrahydropyran derivatives with altered substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyran derivatives, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated products.
Aplicaciones Científicas De Investigación
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Methyl-2-phenyltetrahydro-2H-pyran: Similar structure with a methyl group instead of a bromine atom.
(2R,4R)-4-Chloro-2-phenyltetrahydro-2H-pyran: Similar structure with a chlorine atom instead of a bromine atom.
(2R,4R)-4-Hydroxy-2-phenyltetrahydro-2H-pyran: Similar structure with a hydroxyl group instead of a bromine atom.
Uniqueness
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, making this compound valuable in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C11H13BrO |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
(2R,4R)-4-bromo-2-phenyloxane |
InChI |
InChI=1S/C11H13BrO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
Clave InChI |
KVGUZXIBIZOWIU-GHMZBOCLSA-N |
SMILES isomérico |
C1CO[C@H](C[C@@H]1Br)C2=CC=CC=C2 |
SMILES canónico |
C1COC(CC1Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



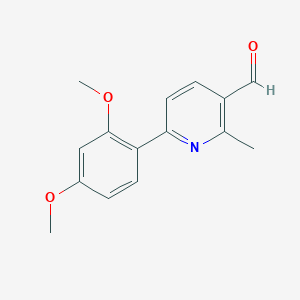
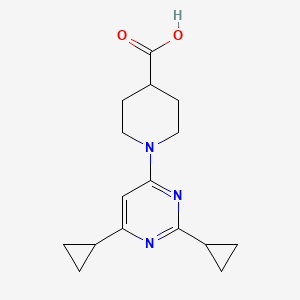
![5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide](/img/structure/B11785704.png)

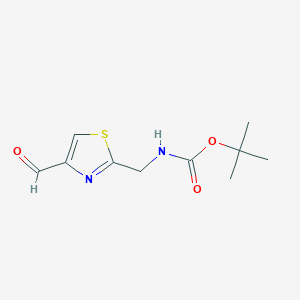
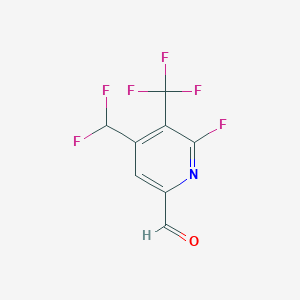
![Furo[2,3-d][1,2]oxazepine-5-carboxylic acid](/img/structure/B11785727.png)
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)


